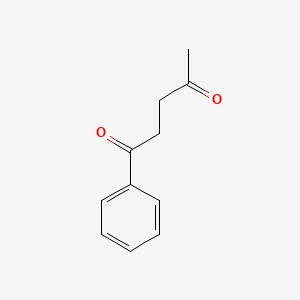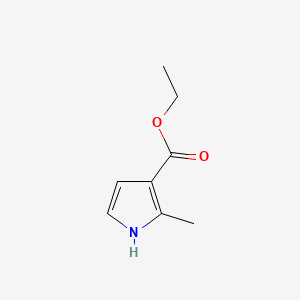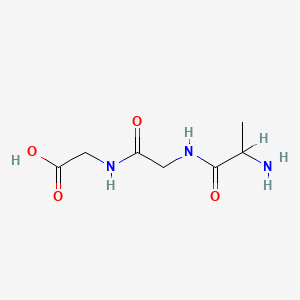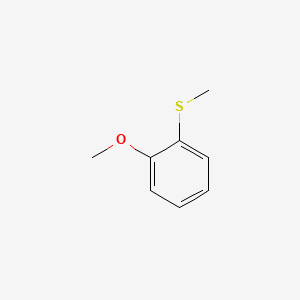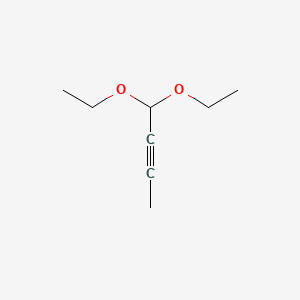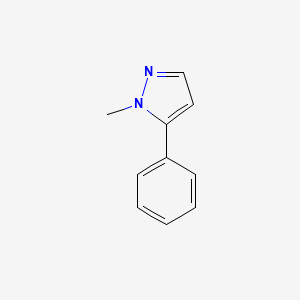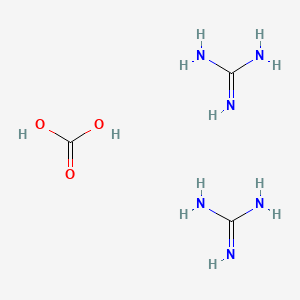![molecular formula C10H8N2O2 B1580712 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-44-3](/img/structure/B1580712.png)
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one
描述
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . This compound is characterized by its unique tricyclic structure, which includes an oxazole ring fused to a quinazoline moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
生化分析
Biochemical Properties
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to catalyze the allylation of carbonyl compounds and participate in the benzylation of carbonyl groups
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the stability and activity of various cellular proteins, thereby altering cellular responses and functions . These effects are essential for exploring the compound’s therapeutic potential and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s ability to bind to specific targets makes it a valuable tool for studying molecular mechanisms and developing targeted therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects and dose-dependent responses, highlighting the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in metabolism and its potential impact on metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its interactions with cellular components and its overall biological effects .
准备方法
The synthesis of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one typically involves the cyclization of quinazolinedione derivatives followed by the dehydration of the resulting dihydrooxazole . One common synthetic route includes the reaction of methyl 2-isothiocyanatobenzoate with 1-azido-3-(4-substituted phenyl)propan-2-ones in the presence of triphenyl phosphine in dioxane, which upon heating, produces the desired tricyclic compound
化学反应分析
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable aromatic derivatives.
Reduction: Reduction reactions can convert it into different dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one has several scientific research applications:
作用机制
The mechanism of action of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit enzymes like α-glucosidase in a non-competitive manner . The compound’s unique structure allows it to bind to active sites of enzymes, thereby modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one can be compared with other similar compounds, such as:
2,3-Dihydroquinazolin-4(1H)-one: Another quinazolinone derivative with similar biological activities.
2,3-Dihydro-1H-pyrrolo[2,3-b]quinazolin-1-one: A structurally related compound with potential therapeutic applications.
2,3-Dihydro-1H-imidazo[2,3-b]quinazolin-1-one: Known for its enzyme inhibitory properties. The uniqueness of this compound lies in its oxazole ring, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.
属性
IUPAC Name |
2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-7-3-1-2-4-8(7)11-10-12(9)5-6-14-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEBJBXQJGORQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC3=CC=CC=C3C(=O)N21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352455 | |
| Record name | 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52727-44-3 | |
| Record name | 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



